molecular formula C26H25IO11 B1684224 Annamycin CAS No. 92689-49-1

Annamycin

カタログ番号 B1684224
CAS番号: 92689-49-1
分子量: 640.4 g/mol
InChIキー: CIDNKDMVSINJCG-GKXONYSUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Annamycin is an anthracycline antibiotic that is being investigated for the treatment of cancer . It is a next-generation anthracycline that has demonstrated a lack of cardiotoxicity in multiple human clinical trials .


Molecular Structure Analysis

Annamycin’s molecular formula is C26H25IO11 . Its structure includes a tetracenequinone, a type of anthracycline, which is attached to a sugar moiety .


Chemical Reactions Analysis

Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex .


Physical And Chemical Properties Analysis

Annamycin has a molar mass of 640.379 g·mol−1 . More detailed physical and chemical properties are not available in the current sources.

科学的研究の応用

Treatment of Acute Myeloid Leukemia (AML)

Annamycin is currently being evaluated in ongoing clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML) . It has demonstrated a lack of cardiotoxicity in these trials, which is a significant advantage over other anthracyclines .

Treatment of Soft Tissue Sarcoma (STS) Lung Metastases

Annamycin is also being used in clinical trials for the treatment of soft tissue sarcoma (STS) lung metastases . It has shown organotropic properties, meaning it has an affinity for certain organs, such as the lungs .

Non-Cardiotoxicity

Annamycin has demonstrated a lack of cardiotoxicity in multiple human clinical trials . This is a significant advantage as cardiotoxicity is a common side effect of many cancer treatments .

Overcoming Multi-Drug Resistance

Annamycin has shown the ability to overcome multi-drug resistance, which is a common problem that limits the efficacy of many currently prescribed anthracyclines .

Potent Topoisomerase-II Poison

Annamycin has been demonstrated to be a potent topoisomerase-II poison with a wider therapeutic window than doxorubicin . This means it can effectively inhibit the enzyme topoisomerase II, which is crucial for DNA replication in cancer cells .

Low Incidence of Alopecia

Annamycin has a lower incidence of alopecia (hair loss) compared to doxorubicin . This can significantly improve the quality of life for patients undergoing cancer treatment .

Treatment of Primary and Metastatic Liver Cancers

Annamycin has shown high antitumor activity in preclinical cancer models, including primary and metastatic liver cancers . This suggests potential for its use in treating these types of cancers .

Inhibition of Topoisomerase II-beta

Annamycin is a significantly more potent inhibitor of topoisomerase II-beta than doxorubicin . This provides validation for additional studies to reevaluate the role of topoisomerase II-beta in anthracycline induced cardiotoxicity .

作用機序

Target of Action

Annamycin primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA during processes like replication and transcription. It plays a crucial role in maintaining the structural integrity of the DNA molecule .

Mode of Action

Annamycin, belonging to the anthracycline class of drugs, interacts with its target by causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs . Furthermore, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The primary biochemical pathway affected by Annamycin is the DNA replication and transcription process. By causing strand breaks in DNA and inhibiting topoisomerase II activity, Annamycin disrupts these essential cellular processes, leading to cell death .

Pharmacokinetics

It has been shown in animal models to accumulate in the lungs at up to 30-fold the level of doxorubicin, a commonly prescribed anthracycline .

Result of Action

The molecular and cellular effects of Annamycin’s action primarily involve the disruption of DNA replication and transcription processes, leading to cell death . It has demonstrated high anti-cancer activity in preclinical models . Moreover, it has been shown to be a more potent inhibitor of topoisomerase II-alpha and II-beta while remaining inactive against established cardiomyocyte cultures .

Action Environment

Annamycin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown in animal models to have potentially important organotropic (affinity for certain organs) properties . This property allows Annamycin to accumulate at much higher levels in certain targeted organs, such as the lungs . This organotropic property could potentially enhance the drug’s efficacy in treating diseases like lung metastases .

将来の方向性

Annamycin is currently being investigated in clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML) and soft tissue sarcoma (STS) lung metastases . It has received U.S. FDA Orphan Drug Designation for STS Lung Mets and AML, and U.S. FDA Fast Track Status for STS Lung Mets . The completion of enrollment in the Phase 2 portion of its U.S. Phase 1B/2 clinical trial was announced on September 21, 2023 .

特性

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDNKDMVSINJCG-GKXONYSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25IO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027238
Record name Annamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Annamycin belongs to the anthracycline class of drugs, and has a pleiotropic mechanism of action where it targets topoisomerase II, causing strand breaks in DNA. Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Record name Annamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Annamycin

CAS RN

92689-49-1
Record name Annamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92689-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092689491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Annamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3S)-3-Glycoloyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,6-dideoxy-2-iodo-α-L-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANNAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNU299M83Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Annamycin
Reactant of Route 2
Reactant of Route 2
Annamycin
Reactant of Route 3
Annamycin
Reactant of Route 4
Annamycin
Reactant of Route 5
Annamycin
Reactant of Route 6
Annamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。